molecular formula C16H18N2O2S B5612248 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone

Cat. No. B5612248
M. Wt: 302.4 g/mol
InChI Key: ATEVFQZXDLCONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and cyclocondensation, to yield pyrimidinyl and thioxopyrimidinyl derivatives. For instance, Chaudhari et al. (2012) describe the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives from a mixture involving specific diones, aldehydes, N-methylthiourea, and catalytic hydrochloric acid in ethanol under reflux conditions (Chaudhari, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through techniques like X-ray diffraction. Akkurt et al. (2003) investigated the crystal structure of a (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, revealing nonplanar pyrimidine rings and weak intermolecular C–H...O interactions (Akkurt et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives include various transformations leading to heterocyclic systems. Žugelj et al. (2009) described the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the compound's utility in synthesizing heterocyclic systems (Žugelj et al., 2009).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as solubility, molecular weight, and thermal stability, are essential for understanding their behavior and potential applications. Madhra et al. (2002) synthesized novel fluorinated polyimides from diamine monomers, showing low water absorption rates and dielectric constants, highlighting the influence of molecular structure on physical properties (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for the compound's applications in various fields. The reactivity of pyrones and their thio-analogues, as studied by El-Kholy et al. (1969), offers insights into the chemical behavior of pyrimidinone derivatives, revealing their potential in synthesizing new compounds and understanding their reaction mechanisms (El-Kholy et al., 1969).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methoxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-7-13(5-6-15(10)20-4)14(19)9-21-16-17-11(2)8-12(3)18-16/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEVFQZXDLCONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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